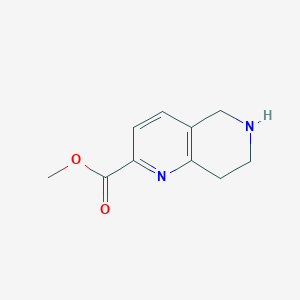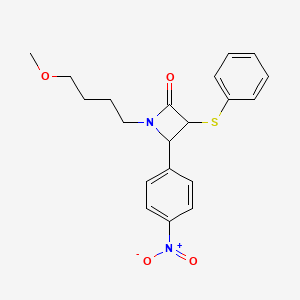
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate” is a compound that belongs to the class of 1,6-naphthyridines . These heterocycles are of significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Molecular Structure Analysis
The molecular structure of “Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate” is characterized by a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
1,6-Naphthyridines, the class of compounds to which “Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate” belongs, are known to react readily with electrophilic or nucleophilic reagents . They can undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis
“Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate” has a molecular weight of 192.22 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Anticancer Properties
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, exploring its potential to inhibit tumor growth and metastasis. Further studies are needed to elucidate its precise mechanisms of action and optimize its therapeutic efficacy .
Anti-HIV Activity
The compound has also been evaluated for its anti-human immunodeficiency virus (HIV) properties. It may interfere with viral replication or entry into host cells. Understanding its mode of action could contribute to the development of novel antiviral therapies .
Anti-Microbial Effects
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate exhibits antimicrobial activity against various pathogens. Researchers have explored its potential as a new class of antibiotics or antifungal agents. Investigating its selectivity and safety profile is crucial for clinical applications .
Analgesic Properties
Studies suggest that this compound may possess analgesic (pain-relieving) effects. Researchers have investigated its impact on pain pathways, potentially identifying new targets for pain management .
Anti-Inflammatory Activity
Inflammation plays a critical role in various diseases. Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate has been studied for its anti-inflammatory potential. Understanding its interactions with inflammatory pathways could lead to novel therapeutic strategies .
Antioxidant Capacity
Antioxidants protect cells from oxidative damage. This compound has been assessed for its antioxidant properties. Researchers aim to determine its ability to scavenge free radicals and mitigate oxidative stress-related diseases .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
The future directions for “Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate” and similar compounds could involve further exploration of their synthesis methods and biological activities. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines , and future research could focus on developing new synthetic strategies and studying their correlation with biological activity .
properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-3-2-7-6-11-5-4-8(7)12-9/h2-3,11H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMKMEVFIVFPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CNCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2698728.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2698729.png)
![N-(3-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2698735.png)

![2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2698740.png)
![(2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2698743.png)
![2,4-dimethyl-6-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrimidine-5-carboxamide](/img/structure/B2698744.png)

![Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2698746.png)

![[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine](/img/structure/B2698749.png)